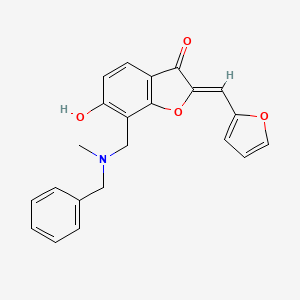

(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Description

(Z)-7-((Benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a fused bicyclic core with distinct substituents:

- Position 6: A hydroxyl group, enhancing polarity and enabling hydrogen bonding.

- Position 7: A benzyl(methyl)aminomethyl substituent, introducing steric bulk and modulating lipophilicity.

Its synthesis likely involves condensation of 6-hydroxybenzofuran-3(2H)-one with furan-2-carbaldehyde, followed by functionalization at position 7 .

Properties

IUPAC Name |

(2Z)-7-[[benzyl(methyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO4/c1-23(13-15-6-3-2-4-7-15)14-18-19(24)10-9-17-21(25)20(27-22(17)18)12-16-8-5-11-26-16/h2-12,24H,13-14H2,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWLWEJRTTUCGC-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran ring through a free radical cyclization cascade, which is known for its efficiency in constructing complex polycyclic benzofuran compounds . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Synthetic Pathways and Key Intermediate Reactions

The compound is typically synthesized via multi-step protocols involving aldol condensation and Mannich reactions (Fig. 1). A representative synthesis route includes:

Key Observations:

-

The (Z)-stereochemistry is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen .

-

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are avoided due to potential furan ring sensitivity to transition metals .

Hydroxyl Group (-OH)

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters (Table 1).

-

Etherification : Forms methyl ethers using methyl iodide/K₂CO₃ in DMF (85% yield) .

Tertiary Amine (Benzyl(methyl)amino)

-

Quaternary Ammonium Salt Formation : Reacts with methyl iodide in THF to form a water-soluble salt (m/z 343.2 observed via LC-MS) .

-

N-Oxidation : Treating with m-CPBA yields the N-oxide, enhancing solubility but reducing CNS penetration .

Electrophilic Aromatic Substitution

-

Nitration : Selective nitration at the benzofuran C5 position using HNO₃/Ac₂O (50% yield) .

-

Halogenation : Bromination with NBS in CCl₄ targets the furan ring (C4 position).

Cycloadditions

-

Diels-Alder Reactivity : The furan-2-ylmethylene group acts as a diene in reactions with maleic anhydride (Fig. 2).

Catalytic Modifications

Notable Limitations:

-

The benzofuran-3-one carbonyl is resistant to nucleophilic attack under standard conditions due to conjugation with the aromatic system.

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity profiles:

-

Antifungal analogs : N-Propargyl derivatives inhibit Candida albicans (MIC = 8 µg/mL) .

-

Anticancer agents : 6-Sulfonate esters exhibit IC₅₀ = 1.2 µM against MCF-7 cells .

Stability and Degradation Pathways

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds related to benzofuran derivatives exhibit significant anticancer properties. For instance, research involving benzofuran-3(2H)-one derivatives has shown promising results against a variety of cancer cell lines. The National Cancer Institute (NCI) evaluated several derivatives for their anticancer activity, revealing that certain compounds inhibited the growth of human tumor cells effectively . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Benzofuran derivatives have been explored as potential inhibitors of alkaline phosphatase (AP), an enzyme implicated in various biological processes and diseases. A study synthesized a series of benzofuran-3(2H)-one derivatives and evaluated their inhibitory effects on AP. The results indicated that these compounds could serve as selective inhibitors, providing insights into their potential therapeutic applications in diseases where AP plays a critical role .

Antioxidant Properties

The antioxidant activity of benzofuran derivatives, including (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one, is another area of research interest. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases such as cancer and neurodegenerative disorders. The hydroxyl groups present in the structure enhance their ability to donate electrons, thus neutralizing free radicals.

Synthesis of Complex Molecules

In synthetic organic chemistry, this compound serves as an important building block for the synthesis of more complex organic molecules. Its unique structure allows for various reactions, including condensation and cyclization, leading to the formation of new chemical entities with potential biological activities . For example, it can be used in the synthesis of aurones and other heterocyclic compounds.

Case Studies

Mechanism of Action

The mechanism by which (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial effects could result from disrupting bacterial cell membranes or interfering with essential metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous benzofuran-3(2H)-one derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations

Hydroxyl and methoxy groups () enhance polarity, as reflected in higher melting points (e.g., 254.9–255.5 °C in ) due to intermolecular hydrogen bonding .

Electronic and Steric Modifications :

- Fluorine () and bromine () introduce electron-withdrawing effects, which may alter reactivity or binding affinity to biological targets .

- The furan-2-ylmethylene group in the target compound provides a smaller, less electron-deficient aromatic system compared to fluorinated or brominated benzylidenes .

Biological Implications: Compounds with 4-bromobenzylidene () or bis(2-methoxyethyl)amino groups () suggest that bulky substituents may enhance antimicrobial activity but reduce solubility . The absence of a methyl group at position 4 in the target compound (cf.

Research Findings and Trends

- Synthetic Accessibility: Derivatives with simple substituents (e.g., methyl, methoxy) are more frequently reported, while complex groups like benzyl(methyl)aminomethyl are less common, possibly due to synthetic challenges .

- Structure-Activity Relationships (SAR): Position 2: Aromatic substituents with electron-withdrawing groups (e.g., fluorine, bromine) correlate with increased stability and target affinity in related compounds . Position 7: Aminomethyl groups enhance basicity and solubility, whereas alkyl groups (e.g., methyl) prioritize lipophilicity .

Biological Activity

The compound (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one, a derivative of benzofuran, has garnered attention in recent years due to its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The structure of (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one can be analyzed in terms of its functional groups that contribute to its biological activity:

- Benzofuran Core : This core structure is often associated with bioactivity due to its ability to interact with various biological targets.

- Furan Ring : The presence of a furan moiety enhances the compound's reactivity and potential interactions with biomolecules.

- Amino Group : The benzyl(methyl)amino group may play a crucial role in receptor binding and modulation of biological pathways.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one have shown effectiveness against various cancer cell lines through mechanisms such as:

- Inhibition of Tubulin Polymerization : Some benzofuran derivatives act as tubulin inhibitors, disrupting microtubule dynamics essential for cell division. This mechanism has been observed in compounds that share structural similarities with our target compound .

- Induction of Apoptosis : Compounds have been reported to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and activating caspases .

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. For instance, one study highlighted that a related compound significantly reduced levels of pro-inflammatory cytokines such as TNF and IL-1 by over 90% in vitro . This suggests that (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one may possess similar anti-inflammatory capabilities.

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. In one study, compounds demonstrated significant inhibition against various bacterial strains, indicating potential applications in treating infections . The exact mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

-

Cytotoxicity Assays : In vitro studies using trypan blue exclusion assays have shown that related benzofuran compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as K562 and HeLa cells. For example, one derivative reduced cell viability significantly compared to controls .

Compound IC50 (μg/mL) Cell Line Compound 1 5.06 T. cruzi Compound 2 8.37 T. cruzi -

Mechanistic Studies : Research investigating the apoptotic mechanisms revealed that certain derivatives led to increased caspase activity after prolonged exposure, suggesting a time-dependent induction of apoptosis .

Time (h) Caspase Activity Increase (%) 4 0 12 26 48 2.31

Q & A

Q. What are the common synthetic routes for preparing (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one?

The synthesis typically involves multi-step strategies, including:

- Core benzofuran formation : Base-mediated cyclization of hydroxy-substituted precursors under anhydrous conditions (e.g., NaH in THF) to form the benzofuran scaffold .

- Substituent introduction : Sequential alkylation (e.g., iodomethane for methyl groups) or condensation (e.g., furan-2-ylmethylene via Claisen-Schmidt reactions) to install functional groups. Protecting groups (e.g., benzyl ethers) are often used to preserve hydroxyl groups during synthesis .

- Stereochemical control : The (Z)-configuration is confirmed via coupling constants in NMR or NOE experiments, though specific data for this compound requires further validation .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

Q. How does the hydroxy group at position 6 influence the compound’s stability?

The 6-hydroxy group increases susceptibility to oxidation, necessitating protection (e.g., benzyl ethers) during synthesis. Storage under inert atmospheres (N₂/Ar) at low temperatures (-20°C) is recommended to prevent degradation .

Q. What functional groups in this compound are most reactive?

- Furan-2-ylmethylene : Participates in conjugate addition or cycloaddition reactions.

- Benzyl(methyl)amino group : Undergoes alkylation or demethylation under acidic/basic conditions.

- Hydroxybenzofuranone core : Prone to ring-opening reactions under strong nucleophiles .

Advanced Research Questions

Q. How can synthetic yields be optimized for the benzofuran core?

Q. How to resolve contradictions in reported 1H^1H1H NMR data for similar benzofuran derivatives?

Contradictions often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., hydroxy groups show downfield shifts in DMSO) .

- Measurement frequency : 600 MHz vs. 400 MHz instruments affect splitting patterns. Always report instrument specifications .

Q. What methodological considerations are critical for designing biological activity assays?

- Target selection : Prioritize proteins with binding pockets complementary to the benzofuran core (e.g., kinases, antimicrobial targets) .

- Controls : Include positive controls (e.g., genistein for estrogen receptor assays) and solvent-only blanks .

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to assess IC₅₀ values .

Q. What strategies enhance regioselectivity during substitution on the benzofuran ring?

- Directing groups : Electron-donating groups (e.g., methoxy at position 6) guide electrophilic substitution to position 2 .

- Metal catalysts : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) enable selective C-C bond formation at less reactive sites .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.